Méthoxyde de lithium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

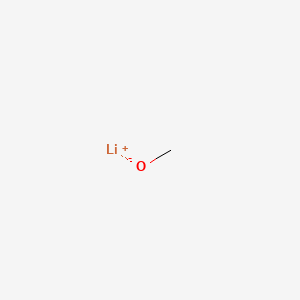

Lithium methoxide, also known as lithium methoxide, is a chemical compound with the formula CH₃OLi. It is a white, hygroscopic powder that is highly soluble in methanol. This compound is primarily used as a strong base in organic synthesis and as a reagent in various chemical reactions.

Applications De Recherche Scientifique

Lithium methoxide has a wide range of applications in scientific research:

Chemistry: Used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Used in the preparation of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mécanisme D'action

Lithium methoxide, also known as lithium methanolate or lithium;methanolate, is a compound with the formula LiCH3O . It is the lithium salt of methanol and is used in various applications, including as a strong base in deprotonation reactions of various acidic functional groups, such as alcohols, phenols, and carboxylic acids . It also acts as a catalyst in esterification reactions .

Target of Action

Lithium methoxide primarily targets acidic functional groups, such as alcohols, phenols, and carboxylic acids . It acts as a strong base, deprotonating these groups and facilitating various chemical reactions .

Mode of Action

Lithium methoxide interacts with its targets by deprotonating them, effectively removing a hydrogen ion (H+) from the target molecule . This changes the chemical structure of the target, allowing it to undergo further reactions .

Biochemical Pathways

It is known that lithium, in general, can inhibit enzymes that have magnesium as a co-factor . One such enzyme is glycogen synthase kinase 3-beta (GSK3B), which inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF) . Thus, lithium would be expected to enhance the activity of BDNF .

Pharmacokinetics

The pharmacokinetics of lithium, the parent compound of lithium methoxide, is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window

Result of Action

The result of lithium methoxide’s action is the facilitation of various chemical reactions. By deprotonating acidic functional groups, it allows these groups to undergo further reactions . In addition, it can act as a catalyst in esterification reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lithium methoxide can be synthesized by reacting metallic lithium with methanol. The reaction is highly exothermic and produces hydrogen gas as a byproduct: [ 2 \text{Li} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{OLi} + \text{H}_2 \uparrow ]

Industrial Production Methods: In industrial settings, lithium methanolate is often produced by dissolving lithium hydroxide in methanol. This method is preferred due to its simplicity and efficiency: [ \text{LiOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OLi} + \text{H}_2\text{O} ]

Types of Reactions:

Oxidation: Lithium methoxide can undergo oxidation reactions, although these are less common.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: Lithium methoxide is frequently used in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions:

Reagents: Common reagents include alkyl halides, esters, and carbonyl compounds.

Conditions: These reactions typically occur under anhydrous conditions to prevent the hydrolysis of lithium methanolate.

Major Products:

From Alkyl Halides: Produces ethers.

From Esters: Produces alcohols.

From Carbonyl Compounds: Produces alcohols or ketones, depending on the specific reaction.

Comparaison Avec Des Composés Similaires

Sodium Methanolate (CH₃ONa): Similar in reactivity but less soluble in methanol.

Potassium Methanolate (CH₃OK): More reactive but also more hygroscopic.

Lithium Ethoxide (C₂H₅OLi): Similar in reactivity but used in different synthetic applications.

Uniqueness: Lithium methoxide is unique due to its high solubility in methanol and its strong basicity, making it particularly useful in organic synthesis. Its reactivity is also more controlled compared to its sodium and potassium counterparts, providing more precise outcomes in chemical reactions.

Propriétés

Numéro CAS |

865-34-9 |

|---|---|

Formule moléculaire |

CH4LiO |

Poids moléculaire |

39.0 g/mol |

Nom IUPAC |

lithium;methanolate |

InChI |

InChI=1S/CH4O.Li/c1-2;/h2H,1H3; |

Clé InChI |

GLXCXYZWVRLFFY-UHFFFAOYSA-N |

SMILES |

[Li+].C[O-] |

SMILES canonique |

[Li].CO |

Key on ui other cas no. |

865-34-9 |

Description physique |

Liquid |

Pictogrammes |

Flammable; Corrosive |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.